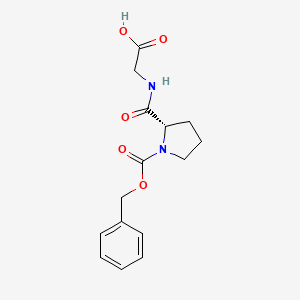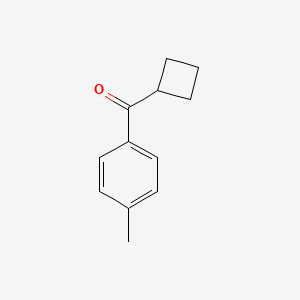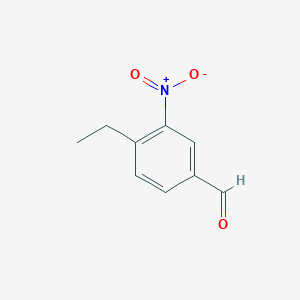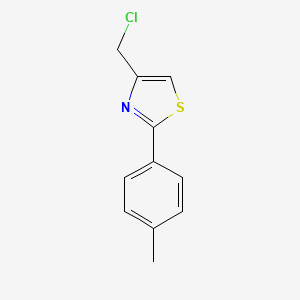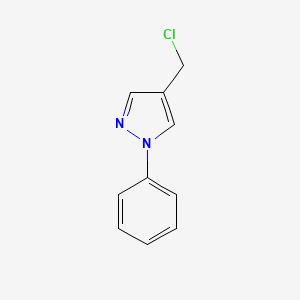![molecular formula C11H11N3O3S2 B1596743 methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate CAS No. 494763-18-7](/img/structure/B1596743.png)
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate is a complex organic compound with the molecular formula C11H11N3O3S2 and a molecular weight of 297.4 g/mol. This compound is known for its unique structural features, which include a nitrophenoxy group, a methylsulfanyl group, and a cyanamide group.
Méthodes De Préparation
The synthesis of methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate involves multiple steps, typically starting with the preparation of the nitrophenoxy intermediate. The synthetic route often includes:
Nitration: Introduction of the nitro group to the phenol ring.
Etherification: Formation of the phenoxy group.
Thioether Formation: Introduction of the methylsulfanyl groups.
Cyanation: Addition of the cyanamide group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling cascades. The nitrophenoxy and methylsulfanyl groups play crucial roles in its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
methyl [(4-methyl-2-nitrophenoxy)methyl]cyanocarbonimidodithioate can be compared with similar compounds such as:
- [(4-Methyl-2-nitrophenoxy)methylsulfanyl]cyanamide
- [(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylidene]cyanamide
These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to its combination of nitrophenoxy, methylsulfanyl, and cyanamide groups, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
494763-18-7 |
|---|---|
Formule moléculaire |
C11H11N3O3S2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
[(4-methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-8-3-4-10(9(5-8)14(15)16)17-7-19-11(18-2)13-6-12/h3-5H,7H2,1-2H3 |
Clé InChI |
FQNNFTYYSQUPOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCSC(=NC#N)SC)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)OCSC(=NC#N)SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


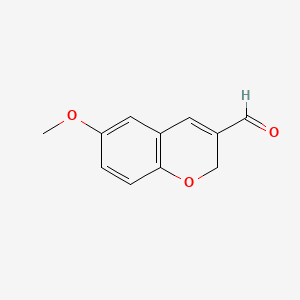



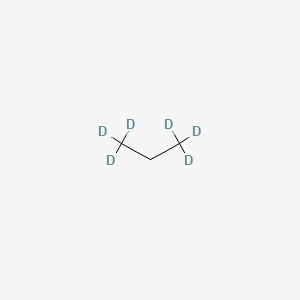
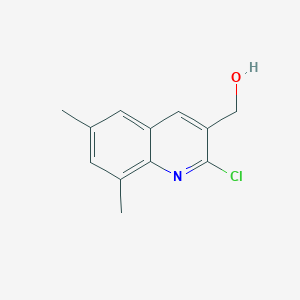
![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)
